S, S-Isovalganciclovir Impurity is a significant impurity associated with the antiviral drug valganciclovir, which is primarily used to prevent cytomegalovirus infections in immunocompromised patients, such as those undergoing organ transplants. This compound is classified under process-related impurities that arise during the synthesis of valganciclovir. The presence of impurities like S, S-Isovalganciclovir can affect the quality and safety of pharmaceutical products, necessitating stringent monitoring and control in drug manufacturing processes.
S, S-Isovalganciclovir Impurity is derived from the synthesis of valganciclovir hydrochloride, where it can form as a byproduct. It is classified as a process-related impurity, which refers to any unintended substance that results from the manufacturing process rather than from the active pharmaceutical ingredient itself. The International Conference on Harmonization guidelines emphasize the importance of identifying and quantifying such impurities to ensure drug safety and efficacy .
The synthesis of S, S-Isovalganciclovir Impurity typically involves several chemical reactions starting from ganciclovir or its derivatives. A novel synthesis method has been proposed that utilizes ganciclovir or monobenzyl ganciclovir as starting materials. This method aims to simplify the synthesis process while improving yield and purity .
The synthesis generally involves:
S, S-Isovalganciclovir Impurity can undergo several chemical reactions typical for nucleosides:
These reactions are crucial for understanding how impurities form during drug synthesis and how they can be controlled or eliminated .
The pharmacological impact of impurities like S, S-Isovalganciclovir is a critical aspect of drug safety assessments .
S, S-Isovalganciclovir Impurity exhibits several notable physical and chemical properties:
These properties influence its behavior during drug formulation and storage .
S, S-Isovalganciclovir Impurity primarily serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing. It aids in:
Additionally, research into this impurity can lead to improved synthesis methods for antiviral compounds by minimizing unwanted byproducts during production .
S,S-Isovalganciclovir Impurity (CAS 1401562-13-7) is a stereochemically defined process-related impurity arising during the synthesis of valganciclovir hydrochloride, an antiviral prodrug used against cytomegalovirus. This chiral impurity exemplifies the critical importance of stereochemical control in nucleoside analog pharmaceuticals, where isomeric differences can significantly impact pharmacological profiles and safety. Its systematic identification and quantification are mandated by global regulatory frameworks to ensure final drug product quality [1] [7].
S,S-Isovalganciclovir Impurity is chemically designated as (S)-3-((2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-2-hydroxypropyl L-valinate hydrochloride with the molecular formula C₁₄H₂₃N₆O₅Cl (molecular weight: 390.83 g/mol). Structurally, it features:
The impurity exists as the hydrochloride salt of the free base (CAS 1401661-94-6), enhancing its stability for analytical use. Its stereochemical identity differentiates it from the therapeutically active (R,S)-valganciclovir, where the glycerol chiral center exhibits (R)-configuration. This stereospecificity arises during the esterification step of ganciclovir with N-protected L-valine, where incomplete regioselective coupling or epimerization can generate the undesired (S)-configured alcohol center [5] [7] [10].
Table 1: Key Structural and Identifier Data
Property | Value |
---|---|
IUPAC Name | [(2S)-3-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate; hydrochloride |
Molecular Formula | C₁₄H₂₃N₆O₅Cl |
Molecular Weight | 390.83 g/mol |
CAS Number (salt) | 1401562-13-7 |
CAS Number (free base) | 1401661-94-6 |
Stereochemistry | (S)-configuration at valine α-carbon; (S)-configuration at glycerol C2 |
SMILES Notation | OC@HCOCN1C(NC(N)=NC2=O)=C2N=C1.Cl |
This impurity serves as a critical quality indicator during valganciclovir manufacturing for three primary reasons:
Process Monitoring: Its levels reflect the efficiency of stereoselective esterification. Elevated S,S-isovalganciclovir indicates suboptimal coupling conditions or racemization during the reaction of ganciclovir with valine precursors. Patent US8586738B2 specifically identifies this impurity as requiring control during the final crystallization of valganciclovir hydrochloride [6].
Stability Implications: As an ester-linked derivative, S,S-isovalganciclovir can undergo hydrolysis under stress conditions (heat, pH extremes), potentially generating secondary impurities. Monitoring its behavior provides insights into valganciclovir drug product stability profiles [9].
Table 2: Quality Control Applications in Valganciclovir Manufacturing
Application Context | Purpose | Analytical Methods | Acceptance Criteria |
---|---|---|---|
Process Development | Optimization of stereoselective esterification | Chiral HPLC, Reaction monitoring HPLC | Minimize formation (<0.10%) |
Release Testing | Quantification in final API | Validated RP-HPLC (ICH Q2(R1)) | ≤0.15% (per pharmacopeias) |
Stability Studies | Tracking impurity increase under storage conditions | Forced degradation studies with HPLC | Report, identify, qualify trends |
ANDA/DMF Filings | Regulatory documentation of impurity control strategy | Structural characterization (NMR, MS) | ICH identification thresholds |
Control of S,S-Isovalganciclovir Impurity adheres to stringent regulatory frameworks:
ICH Q3A(R2): Classifies it as a "process-related impurity" requiring identification at ≥0.10% of valganciclovir daily dose (900mg), translating to an absolute threshold of 0.9mg/day (0.10%). Identification thresholds mandate structural confirmation through NMR and MS, while qualification requires toxicological assessment [1] [3].
Pharmacopeial Standards: The USP monograph for valganciclovir hydrochloride specifies unidentified impurities must be ≤0.10% and total impurities ≤0.5%. Though not explicitly named in current monographs, S,S-isovalganciclovir falls under "any unspecified impurity" and must comply with these limits. European Pharmacopoeia similarly enforces a 0.15% limit for related substances [2] [5].
Analytical Validation: Per ICH Q2(R1), methods must demonstrate:
Table 3: Regulatory Thresholds and Testing Parameters
Regulatory Aspect | Requirement | Testing Parameter | Reference |
---|---|---|---|
ICH Identification Threshold | 0.10% of API | HPLC with UV detection | ICH Q3A(R2) |
ICH Qualification Threshold | 0.15% of API | Genotoxicity studies (Ames test) | ICH M7 |
USP/EP Limit | Unspecified impurities: ≤0.10%; Total impurities: ≤0.5% | Pharmacopeial HPLC methods | USP <1086> |
Analytical Validation | LOQ ≤0.136μg/mL; RSD ≤2.0% | Method validation per ICH Q2(R1) | [3] |
Structural Confirmation | NMR (1H, 13C), HRMS, FTIR | Regulatory submission packages | [5] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7